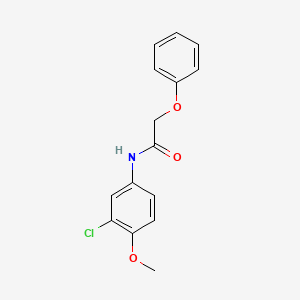
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the family of phenoxyacetamides. It is widely used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide acts as an irreversible antagonist of alpha-1 adrenergic receptors. It binds irreversibly to the receptor, preventing the binding of norepinephrine and other agonists. This results in the inhibition of the sympathetic nervous system, leading to decreased blood pressure and other related effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It causes a decrease in blood pressure by inhibiting the sympathetic nervous system. It also causes dilation of blood vessels and relaxation of smooth muscles, leading to increased blood flow and decreased resistance. Additionally, it can cause urinary retention and other related effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide has various advantages and limitations for lab experiments. It is a potent and irreversible antagonist of alpha-1 adrenergic receptors, making it a useful tool for studying the sympathetic nervous system. However, its irreversible binding to the receptor can make it difficult to reverse its effects in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain a stable concentration in vivo.
Zukünftige Richtungen
There are numerous future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide. One potential direction is the development of more specific and reversible alpha-1 adrenergic receptor antagonists. Additionally, further studies can be conducted on the effects of this compound on other physiological systems, such as the respiratory and digestive systems. Finally, the use of this compound in combination with other drugs and therapies can be explored to enhance its therapeutic effects.
Conclusion:
This compound is a unique chemical compound that has various applications in scientific research. Its mechanism of action as an irreversible antagonist of alpha-1 adrenergic receptors makes it a useful tool for studying the sympathetic nervous system. While it has advantages and limitations for lab experiments, there are numerous future directions for the study of this compound. Further research in this area can lead to the development of new therapies and treatments for various conditions related to the sympathetic nervous system.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride in the presence of a base, followed by reaction with phenol in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is widely used in scientific research for its unique properties and mechanism of action. It is used as a non-specific irreversible antagonist of alpha-adrenergic receptors, specifically alpha-1 receptors. It is also used as a tool in various studies related to hypertension, urinary retention, and other related conditions.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSDQIGZRXNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5886209.png)




![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)
![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)


![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)